molecular formula C12H13Cl B8627037 1-Chloro-4-(1-hexynyl)benzene

1-Chloro-4-(1-hexynyl)benzene

Cat. No. B8627037
M. Wt: 192.68 g/mol
InChI Key: QGURSKZKIHWVEA-UHFFFAOYSA-N
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Patent
US07105707B2

Procedure details

The procedure was identical to Example 2, with the exception that 1-hexyne (0.450 ml; 0.329 g; 4.00 mmol) was used as a substrate instead of phenylacetylene and 4-chlorobenzonitrile (0.275 g; 2.00 mmol) was used as a substrate instead of benzonitrile. GC analysis of the organic phase of the hydrolyzed reaction sample after 20 h at 65° C. showed the presence of 1.29 mmol (65% yield) of 1-chloro-4-(1-hexynyl)benzene, 0.10 mmol 1,4-bis(1-hexynyl)benzene and no remaining 4-chlorobenzonitrile in the reaction mixture.
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.275 g
Type
reactant
Reaction Step Three
Name
1,4-bis(1-hexynyl)benzene
Quantity
0.1 mmol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]#[C:2][CH2:3][CH2:4][CH2:5]C.C1(C#C)C=CC=CC=1.[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#N)=[CH:18][CH:17]=1>C(C1C=CC(C#CCCCC)=CC=1)#CCCCC.C(#N)C1C=CC=CC=1>[Cl:15][C:16]1[CH:23]=[CH:22][C:19]([C:20]#[C:1][CH2:2][CH2:3][CH2:4][CH3:5])=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0.45 mL
Type
reactant
Smiles
C#CCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C#C
Step Three
Name
Quantity
0.275 g
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1
Step Four
Name
1,4-bis(1-hexynyl)benzene
Quantity
0.1 mmol
Type
catalyst
Smiles
C(#CCCCC)C1=CC=C(C=C1)C#CCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C1=CC=CC=C1)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C#CCCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.29 mmol
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 64.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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